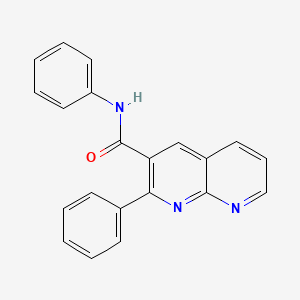
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl- is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, N,2-diphenyl- can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This method uses a green strategy involving the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: A water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly and atom-economical approaches is emphasized in recent research .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iridium catalysts, TBBDA, PBBS.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antihistaminic agent and its role in cancer chemotherapy
Materials Science: It is used as a ligand in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound has shown anticancer and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxamide, N,2-diphenyl- involves its interaction with specific molecular targets and pathways:
Histamine Receptors: The compound acts as an antagonist to histamine receptors, particularly H1 receptors, which are involved in immune regulation and inflammatory responses.
Cancer Pathways: The compound modulates pathways involved in cancer cell proliferation and apoptosis, such as the ERK1/2 signaling pathway.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid: This compound shares a similar core structure but differs in functional groups.
1,8-Naphthyridine-3-carboxamide derivatives: Various derivatives with different substituents have been synthesized and evaluated for their biological activities.
Uniqueness
1,8-Naphthyridine-3-carboxamide, N,2-diphenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties .
Properties
CAS No. |
176314-62-8 |
|---|---|
Molecular Formula |
C21H15N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,2-diphenyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H15N3O/c25-21(23-17-11-5-2-6-12-17)18-14-16-10-7-13-22-20(16)24-19(18)15-8-3-1-4-9-15/h1-14H,(H,23,25) |
InChI Key |
TWVCURQXZLRRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)

![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
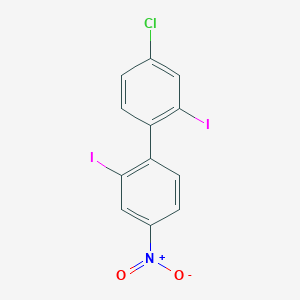
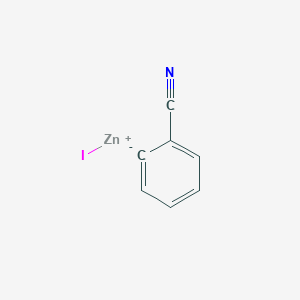
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
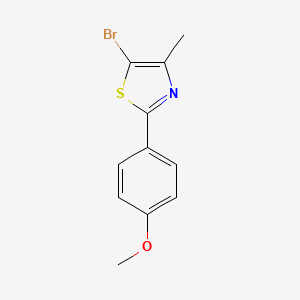

![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
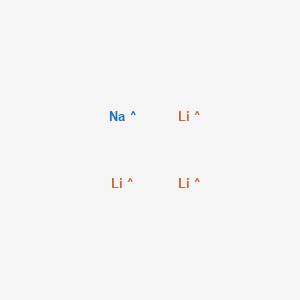
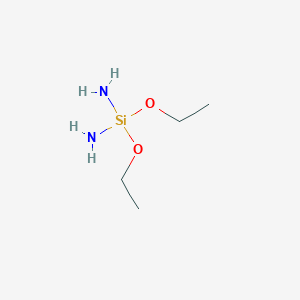
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
